2,4,6-trimethyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide
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Overview
Description
2,4,6-trimethyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide is an organic compound with a complex structure It is characterized by the presence of three methyl groups attached to the benzene ring and two isobutyl groups attached to the sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trimethyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide typically involves the sulfonation of 2,4,6-trimethylbenzene followed by the introduction of the N,N-bis(2-methylpropyl) groups. The reaction conditions often require the use of strong acids such as sulfuric acid or chlorosulfonic acid to achieve sulfonation. Subsequent steps involve the reaction with isobutylamine under controlled temperature and pressure conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can optimize the production process, making it more efficient and scalable.
Chemical Reactions Analysis
Types of Reactions
2,4,6-trimethyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The methyl groups on the benzene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2,4,6-trimethyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,4,6-trimethyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the compound’s hydrophobic regions may interact with lipid membranes, influencing cell permeability and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,4,6-trimethyl-N-phenylaniline: Similar in structure but lacks the sulfonamide group.
2,4,6-trimethyl-1,3-phenylenediamine: Contains amine groups instead of sulfonamide.
N,N’-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide: Shares the sulfonamide functional group but has a different core structure.
Uniqueness
2,4,6-trimethyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide is unique due to its combination of methyl groups, isobutyl groups, and the sulfonamide functional group
Properties
IUPAC Name |
2,4,6-trimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO2S/c1-12(2)10-18(11-13(3)4)21(19,20)17-15(6)8-14(5)9-16(17)7/h8-9,12-13H,10-11H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXQXWKQCHXPEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CC(C)C)CC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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